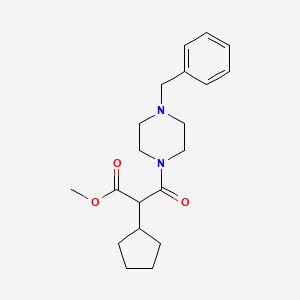

Methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate

Description

Methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate is a synthetic compound featuring a benzylpiperazine moiety linked to a cyclopentyl-substituted β-keto ester framework.

Properties

IUPAC Name |

methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3/c1-25-20(24)18(17-9-5-6-10-17)19(23)22-13-11-21(12-14-22)15-16-7-3-2-4-8-16/h2-4,7-8,17-18H,5-6,9-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVUOLSYKFPIQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate typically involves the following steps:

Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative through the reductive amination of benzylpiperazine with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride in methanol.

Cyclopentyl Group Introduction: The cyclopentyl group is introduced through a nucleophilic substitution reaction, where a suitable cyclopentyl halide reacts with the piperazine derivative.

Esterification: The final step involves the esterification of the resulting compound with methyl chloroformate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate is being explored for its potential therapeutic effects. Research indicates that compounds with piperazine moieties can exhibit significant biological activities, including:

- Antidepressant Effects : Similar piperazine derivatives have been studied for their ability to modulate neurotransmitter systems, potentially offering new avenues for treating depression and anxiety disorders.

- Antimicrobial Activity : The compound's structure may allow it to interact with microbial targets, making it a candidate for developing new antimicrobial agents .

Chemical Synthesis

As a versatile building block in organic synthesis, this compound can be utilized in the development of more complex molecules. Its synthesis can involve:

- Multi-step Reactions : Utilizing various reagents and conditions to create derivatives that may enhance biological activity or introduce new functional groups.

- Material Science : The compound's unique properties may be leveraged in creating advanced materials with specific characteristics, such as improved solubility or stability under different environmental conditions .

Pharmacological Studies

Pharmacological research on this compound focuses on understanding its mechanism of action and potential interactions with biological targets. Key areas include:

- Receptor Binding Studies : Investigating how the compound interacts with specific receptors in the brain or other tissues could provide insights into its therapeutic potential.

- In Vivo Efficacy : Evaluating the effectiveness of the compound in animal models to assess its pharmacokinetics and pharmacodynamics could pave the way for clinical trials .

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal examined the antidepressant-like effects of a related piperazine derivative in rodent models. The results indicated that the compound significantly reduced depressive behaviors when administered at specific dosages, suggesting that this compound might have similar effects due to structural similarities .

Case Study 2: Antimicrobial Properties

Research conducted on piperazine-based compounds demonstrated promising antimicrobial activity against various strains of bacteria and fungi. In vitro tests showed that modifications to the piperazine ring could enhance efficacy, indicating that this compound may also be effective against resistant microbial strains .

Mechanism of Action

The mechanism of action of Methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate involves its interaction with specific molecular targets in the body:

Comparison with Similar Compounds

Structural Analogues with 4-Benzylpiperazine Moieties

Several compounds sharing the 4-benzylpiperazine group exhibit variations in substituents and core structures, leading to differences in properties:

Key Observations :

- Yield: The chromen-4-one derivative (2q) exhibits a notably lower yield (27%) compared to cinnoline derivatives (45–62%), likely due to steric hindrance from the bulky benzylpiperazinylmethyl group or challenging reaction conditions .

- Melting Points: Higher melting points in chromen-4-one (220–222°C) and triazole-thione derivatives suggest stronger intermolecular interactions (e.g., hydrogen bonding, π-π stacking) compared to cinnolines (160–167°C) .

- Structural Complexity : The triazole-thione derivative incorporates an adamantane group, which enhances lipophilicity and may improve membrane permeability in biological systems .

Impact of Substituents on Physicochemical Properties

- Halogen Substituents: In cinnoline derivatives (9b, 9c, 9d), heavier halogens (e.g., bromo) correlate with increased melting points and reduced yields, possibly due to steric effects or slower reaction kinetics .

- Ester vs. Carboxylic Acid: Methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate’s ester group may enhance metabolic stability compared to carboxylic acid analogs (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid, mp 187–190°C) .

Biological Activity

Methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a piperazine moiety, which is known for enhancing the solubility and bioavailability of various drugs. The synthesis typically involves the reaction of 4-benzylpiperazine with cyclopentyl and oxo groups, yielding the desired methyl ester.

General Synthesis Pathway:

- Starting Materials : 4-benzylpiperazine, cyclopentanone derivatives.

- Reagents : Acid chlorides or anhydrides may be used for esterification.

- Conditions : Reactions are often performed under reflux conditions in organic solvents like dichloromethane or ethanol.

Antitumor Activity

Research indicates that derivatives of piperazine, including those similar to this compound, exhibit significant antitumor properties. For instance, studies have shown that piperazine-based compounds can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. In vitro studies suggest that it demonstrates effectiveness against several strains of bacteria and fungi, potentially making it a candidate for treating infections where conventional antibiotics fail .

Case Study: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of piperazine derivatives showed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

This table illustrates the compound's potential as an antimicrobial agent, suggesting further exploration in clinical settings .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through its structure-activity relationship (SAR). The presence of the piperazine ring is crucial for binding to biological targets, enhancing both solubility and receptor affinity. Modifications to the benzyl group or cyclopentyl structure can lead to variations in potency and selectivity against different biological targets.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of Methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized via reactions between piperazine derivatives and keto-esters under basic conditions . Key optimization steps include:

- Catalyst selection : Use of LiCl or DIPEA to enhance reaction efficiency .

- Reactor design : Continuous flow reactors improve yield consistency and reduce by-products in scaled-up syntheses .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) followed by recrystallization ensures high purity (>95%) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Characterization involves:

- NMR spectroscopy : and NMR confirm the ester carbonyl (δ ~170 ppm), cyclopentyl protons (δ 1.5–2.5 ppm), and benzylpiperazine aromatic signals (δ 7.2–7.4 ppm) .

- HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6) to assess purity. Retention times should align with reference standards .

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z calculated for C _{27}N _3$: 343.2018) .

Q. What preliminary assays are suitable for screening its biological activity?

Initial screening should include:

- Enzyme inhibition assays : Test against kinases or proteases due to the piperazine moiety’s affinity for ATP-binding pockets .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .

- Computational docking : AutoDock Vina or Schrödinger Suite predicts binding modes with targets like dopamine receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

SAR strategies include:

- Substituent variation : Modify the benzyl group (e.g., electron-withdrawing groups like -NO or -CF) to enhance receptor binding .

- Stereochemical analysis : Synthesize enantiomers via chiral catalysts (e.g., BINOL-derived phosphoric acids) and compare activity in β-arrestin recruitment assays .

- Pharmacophore modeling : Use MOE or Discovery Studio to identify critical interaction points (e.g., hydrogen bonds with the piperazine nitrogen) .

Q. What crystallographic techniques resolve its 3D conformation in solid-state studies?

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane). Data collection at 100 K with Cu-Kα radiation (λ = 1.54178 Å) reveals bond angles and torsional strain in the cyclopentyl group .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm polymorphic forms .

Q. How should researchers address contradictory data in biological activity reports?

Contradictions may arise from assay conditions or impurity profiles. Mitigation involves:

- Dose-response validation : Replicate experiments across multiple labs using standardized protocols (e.g., IC determination in triplicate) .

- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .

- Target deconvolution : CRISPR-Cas9 knockout screens or thermal proteome profiling (TPP) confirm on-target effects .

Q. What computational methods predict its pharmacokinetic properties?

- ADMET prediction : SwissADME estimates logP (2.8), solubility (LogS = -4.1), and blood-brain barrier permeability .

- Molecular dynamics (MD) simulations : GROMACS models the compound’s stability in lipid bilayers over 100 ns trajectories .

- CYP450 inhibition : Use DeepCYP or Cytochrome P450 DB to assess metabolism risks .

Q. How can researchers design derivatives to mitigate off-target effects?

- Bioisosteric replacement : Substitute the cyclopentyl group with bicyclo[2.2.1]heptane to reduce hERG channel binding .

- Prodrug strategies : Introduce esterase-labile groups (e.g., pivaloyloxymethyl) to enhance selectivity .

- Selectivity profiling : KinomeScan panels (Eurofins) evaluate off-target kinase interactions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.